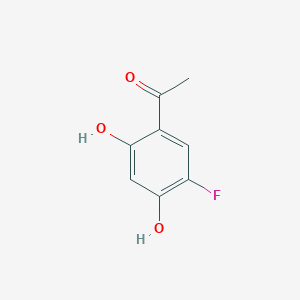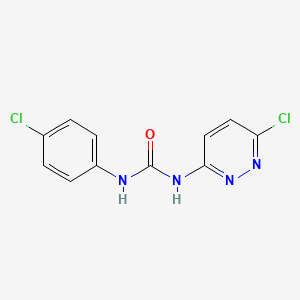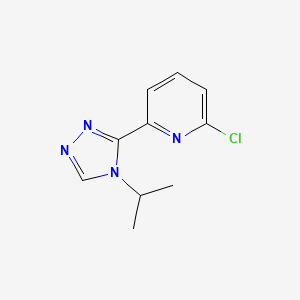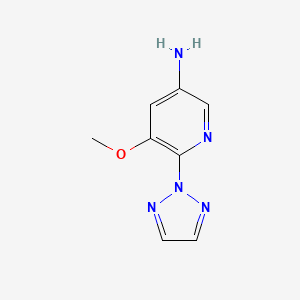
5-Methoxy-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methoxy-3-pyridinamine with azides in the presence of copper catalysts to form the triazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 5-hydroxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine.
Reduction: Formation of 5-methoxy-6-(1,2-dihydro-1,2,3-triazol-2-yl)-3-pyridinamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-3-pyridinamine: Lacks the triazole ring, resulting in different chemical properties and reactivity.
6-(2h-1,2,3-Triazol-2-yl)-3-pyridinamine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine is unique due to the presence of both the methoxy group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H9N5O |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
5-methoxy-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-4-6(9)5-10-8(7)13-11-2-3-12-13/h2-5H,9H2,1H3 |
Clé InChI |
LWAJMQWDKRXGQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N)N2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


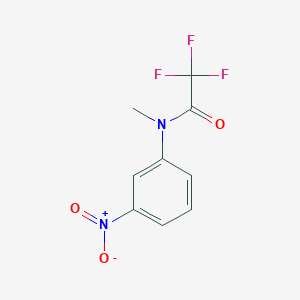
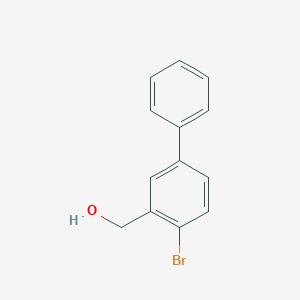


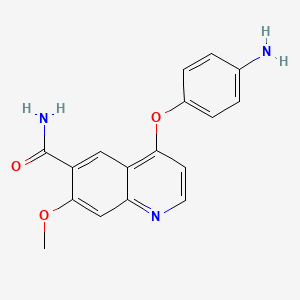
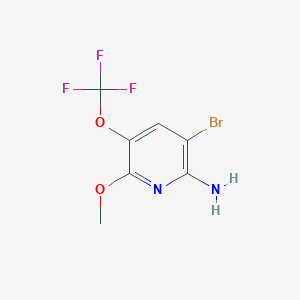
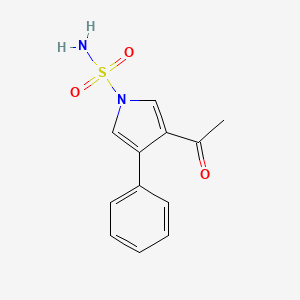
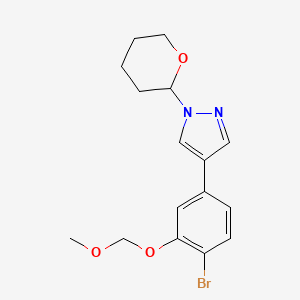


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
